molecular formula C8H5F5 B1390559 2,6-Difluoro-3-methylbenzotrifluoride CAS No. 1099597-62-2

2,6-Difluoro-3-methylbenzotrifluoride

Cat. No. B1390559
M. Wt: 196.12 g/mol
InChI Key: ZDLOUOMJKONEAP-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzotrifluoride is a chemical compound with the empirical formula C8H5F5 . It has a molecular weight of 196.12 .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-methylbenzotrifluoride is represented by the formula C8H5F5 . More detailed structural information might be available in a 2D Mol file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-methylbenzotrifluoride are as follows: it is a solid substance . The density is 1.3114 g/mL at 25 °C . Unfortunately, the boiling point and other properties are not available .

Scientific Research Applications

Metallation and Synthesis Applications

  • Methyl 2,6-difluoro-4-(pivaloylamino)benzoate, a derivative of 2,6-difluoro-3-methylbenzotrifluoride, has been synthesized using 3,5-difluoroaniline derivatives and butyllithium. This process demonstrates the regiocontrol of metallation directed by fluorine, crucial in organic synthesis (Thornton & Jarman, 1990).

Phototransposition Reactions

  • Phototransposition reactions of methyl-substituted benzotrifluorides, including 2,6-difluoro-3-methylbenzotrifluoride, highlight the role of trifluoromethyl-substituted carbon in such reactions, important in the study of molecular dynamics and reaction pathways (DeCosta & Pincock, 2002).

Ionization Studies

  • The ionization properties of aqueous solutions of 2,6-difluoro-3-methylbenzotrifluoride have been analyzed, contributing to the understanding of its chemical behavior in different environments (Strong, Waes, & Doolittle, 1982).

Positron Emission Tomography (PET) Imaging Agents

  • A PET imaging agent using 2,6-difluoro-3-methylbenzotrifluoride derivatives was synthesized for potential application in imaging B-Raf(V600E) in cancers, illustrating the compound's role in medical diagnostics (Wang, Gao, Miller, & Zheng, 2013).

Magnetic Resonance Studies

  • Proton and fluorine magnetic resonance studies of benzoyl fluoride derivatives, including 2,6-difluoro-3-methylbenzotrifluoride, have been conducted. These studies are significant for understanding the compound's electronic properties and structural behavior (Schaefer, Marat, Chum, & Janzen, 1977).

Polymerization for Fuel Cell Membranes

  • The compound has been used in the synthesis of lithium salts for the facile production of high-molecular-weight aromatic polymers, applicable in fuel cell proton-exchange membranes (Persson Jutemar, Takamuku, & Jannasch, 2010).

Optical Properties in Liquid Crystals

  • The impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystals, including 2,6-difluoro-3-methylbenzotrifluoride, has been investigated, relevant in the development of advanced materials for displays and sensors (Zaki, Ahmed, & Hagar, 2018).

Safety And Hazards

2,6-Difluoro-3-methylbenzotrifluoride is classified as a combustible solid . It causes severe skin burns and eye damage and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

1,3-difluoro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLOUOMJKONEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylbenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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